molecular formula C12H8N2O4 B12904675 3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-96-2

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12904675
CAS No.: 824983-96-2
M. Wt: 244.20 g/mol
InChI Key: NOTDDTGAIAOPAG-UHFFFAOYSA-N
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Description

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 824983-96-2) is a high-purity chemical compound supplied for research purposes. This furo[3,2-d]pyrimidine derivative is characterized by a molecular formula of C12H8N2O4 and a molecular weight of 244.20 g/mol . Scientific investigations have identified this compound as a potent inhibitor of flap endonuclease 1 (FEN1), an enzyme that is a promising target in oncology . FEN1 plays a critical role in DNA replication and repair, and its overexpression is observed in various cancer cell types. Inhibiting FEN1 can disrupt DNA integrity and impede tumor cell proliferation, making this compound a valuable tool for studying DNA repair mechanisms and developing novel anticancer strategies . Furthermore, structurally related furopyrimidine-dione derivatives have been investigated for their potential as modulators of biological targets such as TRPC5, which is implicated in neuropsychiatric disorders, highlighting the versatility of this chemical scaffold in medicinal chemistry research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

824983-96-2

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

3-hydroxy-7-phenyl-1H-furo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H8N2O4/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16)

InChI Key

NOTDDTGAIAOPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2NC(=O)N(C3=O)O

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Reactions

A widely used method involves a one-pot reaction combining:

  • Barbituric acid or its derivatives (providing the pyrimidine-2,4-dione core).
  • Aromatic aldehydes (such as benzaldehyde for the phenyl group).
  • Isocyanides or other nucleophilic components to facilitate ring closure.

This method allows the formation of the furo[3,2-d]pyrimidine ring system efficiently under mild conditions, often in ethanol or aqueous media, sometimes catalyzed by bases or choline hydroxide.

Example Reaction Conditions:

Component Amount/Equiv. Solvent Temperature Time Yield (%)
Barbituric acid derivative 1.0 eq Ethanol 75 °C 12-36 h 70-85
Aromatic aldehyde (phenyl) 1.0 eq
Base catalyst (Na, choline hydroxide) 2.0-2.4 eq

This approach was demonstrated in related furo[2,3-d]pyrimidine syntheses and adapted for the 3-hydroxy-7-phenyl derivative with good yields and purity.

Cyclization via Barbituric Acid and Benzyl Derivatives

Another method involves the reaction of ethyl benzyl-substituted piperidine carboxylates with urea in the presence of sodium in ethanol, leading to cyclization and formation of the fused pyrimidine ring with a phenyl substituent.

Key Steps:

  • Sodium metal is added to ethanol to generate a strong base.
  • Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride and urea are added.
  • The mixture is stirred at 75 °C for 36 hours.
  • The product precipitates upon acidification and is isolated by filtration.

This method yields the corresponding dihydro-pyrido[3,4-d]pyrimidine-2,4-diol analogues with high purity and yields around 83%.

Use of Isothiocyanates and Other Reagents

Phenyl isothiocyanate and related reagents have been used to introduce functional groups that facilitate ring closure and formation of the furo[3,2-d]pyrimidine core. These reactions often proceed via nucleophilic attack and subsequent cyclization under reflux conditions in solvents like DMF or ethanol.

Reaction Mechanism Insights

  • The initial step generally involves condensation between the barbituric acid derivative and the aldehyde to form an intermediate.
  • Cyclization occurs through nucleophilic attack of the oxygen or nitrogen atoms on electrophilic centers, forming the fused furan ring.
  • Hydroxylation at the 3-position is stabilized by tautomerism within the pyrimidine ring system.
  • The phenyl group is introduced via the aldehyde or benzyl precursor, ensuring substitution at the 7-position.

Summary Table of Preparation Methods

Method Type Starting Materials Key Conditions Yield (%) Notes
One-pot multi-component Barbituric acid, benzaldehyde, isocyanides Ethanol, base catalyst, 75 °C 70-85 Efficient, mild conditions
Cyclization with benzyl derivatives Ethyl N-benzyl-3-oxo-piperidine-carboxylate, urea Na/EtOH, 75 °C, 36 h ~83 High purity, longer reaction time
Isothiocyanate-mediated Phenyl isothiocyanate, barbituric acid DMF or EtOH, reflux Variable Useful for functional group introduction

Research Findings and Optimization

  • Use of choline hydroxide as a catalyst in aqueous media has been reported to improve reaction rates and yields for related furo[2,3-d]pyrimidine derivatives, suggesting potential applicability to the 3-hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4-dione synthesis.
  • Reaction times vary from 10 minutes (in highly optimized one-pot reactions) to 36 hours depending on the method and reagents used.
  • Purity of the final compound is typically above 95%, confirmed by NMR and chromatographic methods.
  • The choice of solvent and base catalyst critically affects the yield and selectivity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would produce a dihydro derivative.

Scientific Research Applications

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4-dione Furo[3,2-d]pyrimidine-dione 7-phenyl, 3-hydroxy Hypothetical antiviral/antioxidant activity (inferred from analogs)
Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (70h) Pyrido[3,2-d]pyrimidine-dione None (parent structure) NMR δ 11.39 (2H, NH), 8.44–7.56 (aromatic H)
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 6-CF₃ Herbicidal/antiviral applications; crystal structure with hydrogen-bonded dimers
7-Thio-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione Cyclopenta[d]pyrimidine-dione 7-thio, alkylated side chains Antioxidant activity (Fe²⁺-dependent oxidation inhibition)
1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione Pyrimidine-dione 1-(4-tert-butylbenzyl) Herbicidal/antiviral applications (e.g., AZT analogs)

Biological Activity

3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known by its CAS number 824983-96-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H8N2O4
  • Molecular Weight : 244.20 g/mol
  • CAS Number : 824983-96-2

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.

The compound appears to exert its anticancer effects by:

  • Inhibition of Cell Proliferation : It has been demonstrated to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell division.
  • Induction of Apoptosis : Studies have reported that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, preventing further progression and proliferation of cancer cells.

Neuroprotective Effects

Another significant aspect of this compound is its neuroprotective activity. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in:

  • Reduced Neuronal Damage : Histological analysis showed decreased neuronal loss in treated animals compared to controls.
  • Improved Behavioral Outcomes : Treated animals exhibited improved cognitive functions and motor skills.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity.

Antibacterial Spectrum

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

In Vitro Studies

In vitro studies have consistently shown that this compound can effectively inhibit the growth of cancer cells across multiple lines including breast (MCF-7) and lung (A549) cancer cells.

In Vivo Studies

Animal models have provided evidence supporting the efficacy of this compound in reducing tumor size and improving survival rates in treated groups compared to controls.

Q & A

Q. What synthetic strategies are effective for preparing 3-hydroxy-7-phenylfuropyrimidine-dione derivatives, and how can reaction yields be optimized?

Synthesis typically involves cyclocondensation reactions of substituted phenyl precursors with urea or thiourea derivatives under acidic or basic conditions. For example, refluxing trifluoromethyl-substituted intermediates with urea in ethanol yields pyrimidine-dione cores, as demonstrated in the synthesis of analogous compounds . To optimize yields:

  • Use anhydrous solvents (e.g., absolute ethanol) to minimize side reactions.
  • Control reaction times (e.g., 20 hours for cyclization) and stoichiometric ratios of reagents.
  • Post-synthetic purification via recrystallization (e.g., water or ethanol) enhances purity and crystallinity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for hydroxyl protons at ~10–12 ppm) .
  • X-ray Crystallography : Resolves intermolecular interactions, such as N–H⋯O and O–H⋯O hydrogen bonds that stabilize dimeric crystal structures .
  • HRMS (ESI-) : Validates molecular weight and fragmentation patterns, essential for verifying synthetic products .

Q. What preliminary biological activities have been reported for structurally related pyrimidine-diones?

Pyrimidine-diones exhibit antiviral, anticancer, and kinase-inhibitory properties. For instance, 3-hydroxypyrimidine-2,4-dione derivatives inhibit HIV Rev protein binding by competitively targeting RNA interaction sites . Analogous compounds with phenyl substitutions show enhanced activity due to improved hydrophobic interactions .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, aryl groups) influence the compound’s bioactivity and physicochemical properties?

  • Electron-Withdrawing Groups (e.g., Cl, CF3_3) : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, 4'-chloro-substituted analogs exhibit 2–3× higher antiviral activity compared to unsubstituted derivatives .
  • Aryl Extensions : Bulky substituents (e.g., biphenyl) improve steric hindrance, reducing off-target effects but may lower solubility. Solubility can be mitigated via co-crystallization with polar solvents .
  • Methodology : Structure-activity relationship (SAR) studies using systematic substituent screening combined with molecular docking .

Q. How can contradictory data on reaction outcomes (e.g., variable yields with similar substrates) be resolved?

Contradictions often arise from subtle differences in reaction conditions:

  • Solvent Effects : DMF promotes alkylation but may cause decomposition at high temperatures, whereas ethanol offers milder conditions .
  • Catalyst Selection : Potassium carbonate vs. sodium hydride alters regioselectivity in heterocyclic alkylation .
  • Resolution : Use design-of-experiments (DoE) approaches to map optimal conditions and validate via reproducibility trials .

Q. What computational tools are recommended for predicting reactivity and designing novel derivatives?

  • Quantum Chemical Calculations : Optimize transition states and reaction pathways (e.g., DFT for evaluating energy barriers in cyclization steps) .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to prioritize derivatives with high binding scores .
  • Machine Learning : Train models on existing synthetic data (e.g., reaction yields, substituent effects) to predict novel scaffolds .

Q. How can crystallization challenges (e.g., polymorphism, low yield) be addressed for this compound?

  • Solvent Screening : Test binary mixtures (e.g., water/ethanol) to modulate supersaturation and nucleation rates .
  • Additive Engineering : Introduce co-formers (e.g., carboxylic acids) to stabilize specific polymorphs via hydrogen bonding .
  • Cryo-TEM : Monitor crystal growth in real-time to identify optimal nucleation conditions .

Methodological Considerations

  • Synthetic Reproducibility : Document exact stoichiometry, solvent purity, and temperature gradients.
  • Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., XRD for ambiguous NMR peaks) .
  • Ethical Reporting : Disclose synthetic failures and non-reproducible data to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.